molecular formula C11H10Cl2N2O B13675484 4-Chloro-8-(3-chloropropoxy)quinazoline

4-Chloro-8-(3-chloropropoxy)quinazoline

Cat. No.: B13675484
M. Wt: 257.11 g/mol
InChI Key: XNHRDDUTBZWYHM-UHFFFAOYSA-N
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Description

4-Chloro-8-(3-chloropropoxy)quinazoline is a synthetic quinazoline derivative characterized by a chlorine atom at the C4 position and a 3-chloropropoxy group at the C8 position of the quinazoline core. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Historically, quinazolines have been studied since the 19th century, with the first derivative synthesized by Griess in 1869 . Modifications to the quinazoline scaffold, such as halogenation or alkoxy substitutions, are known to influence biological activity, particularly in anticancer and kinase-inhibitory applications .

Properties

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

4-chloro-8-(3-chloropropoxy)quinazoline

InChI

InChI=1S/C11H10Cl2N2O/c12-5-2-6-16-9-4-1-3-8-10(9)14-7-15-11(8)13/h1,3-4,7H,2,5-6H2

InChI Key

XNHRDDUTBZWYHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCl)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(3-chloropropoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with 3-chloropropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-(3-chloropropoxy)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 4-Chloro-8-(3-chloropropoxy)quinazoline involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cancer cell proliferation and survival . Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Differences

Key comparisons are drawn between 4-Chloro-8-(3-chloropropoxy)quinazoline and structurally related compounds, focusing on substitution patterns and biological activities:

Table 1: Substituent Positions and Antiproliferative Activities
Compound Name/ID C4 Substituent C6 Substituent C7 Substituent C8 Substituent Activity (GI₅₀) Source
4-Chloro-8-(3-chloropropoxy)quinazoline Chlorine - - 3-Chloropropoxy Not reported N/A
Compound 8m Substituted anilino* Methoxy 3-Chloropropoxy - 7.98 μM
4-Chloro-8-fluoro-7-methoxyquinazoline Chlorine - Methoxy Fluoro Not reported
PTK787 (reference inhibitor) - - - - >10 μM†

*Substituted anilino group at C4 includes a 3',4'-disubstituted phenyl ring (e.g., 3'-chloro, 4'-fluoro). †PTK787 is a known VEGFR inhibitor; compounds 8h-q outperformed it in antiproliferative assays .

Key Findings from Comparative Studies

Impact of C4 Substituents: Substitutions at the C4 anilino group significantly enhance antiproliferative activity. For example, compound 8m (C4 anilino with 3'-chloro and 4'-fluoro groups) exhibited a GI₅₀ of 7.98 μM against MVECs, outperforming unsubstituted analogs like 8r . The electronic nature of substituents (e.g., electron-withdrawing vs. donating) at C4 had minimal influence on activity, but steric effects from disubstitution (e.g., 3',4'-positions) were critical .

Role of Alkoxy Groups at C7/C8 :

  • 3-Chloropropoxy at C7 (as in compound 8m) synergizes with C6 methoxy to improve activity, likely due to enhanced hydrophobic interactions with kinase domains .
  • In contrast, 4-Chloro-8-(3-chloropropoxy)quinazoline places the 3-chloropropoxy group at C8, which may alter binding kinetics compared to C7-substituted analogs. Positional differences in alkoxy groups can affect solubility and target affinity.

Fluorine at C8 (as in 4-Chloro-8-fluoro-7-methoxyquinazoline) introduces a smaller halogen, possibly reducing steric hindrance compared to bulkier 3-chloropropoxy .

Superiority Over Reference Inhibitors :

  • Quinazolines with optimized substitutions (e.g., 8m) demonstrated greater potency than PTK787, a benchmark VEGFR inhibitor, highlighting the importance of strategic functionalization .

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